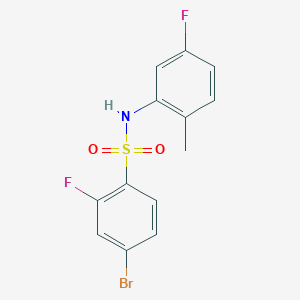

4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with 5-fluoro-2-methylaniline under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids or esters are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Fluorination Effects

The incorporation of fluorine atoms in organic compounds, particularly in benzenesulfonamides, has been shown to enhance their biological activity. Fluorinated compounds can exhibit improved pharmacokinetic properties, such as increased membrane permeability and altered metabolic pathways, which can lead to enhanced efficacy as therapeutic agents. The specific fluorination pattern of 4-bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide may influence its binding affinity to target proteins, such as carbonic anhydrases, which are critical in various physiological processes .

Carbonic Anhydrase Inhibition

Binding Studies

Research indicates that fluorinated benzenesulfonamides can serve as potent inhibitors of carbonic anhydrase enzymes. A study demonstrated that varying fluorination patterns on benzenesulfonamide cores significantly affected binding kinetics and thermodynamics. The findings suggest that specific substitutions can lead to alternative binding modes, enhancing the compound's inhibitory effectiveness against carbonic anhydrases . This has implications for developing treatments for conditions like glaucoma and edema, where carbonic anhydrase plays a pivotal role.

Antimicrobial Activity

Potential Antibacterial Properties

Fluorinated benzenesulfonamides have been investigated for their antimicrobial properties. The structural modifications introduced by the bromine and fluorine substituents may enhance the compound's ability to disrupt bacterial cell function. Preliminary studies indicate that these compounds can exhibit activity against various bacterial strains, making them candidates for further exploration in antibiotic development .

Structure-Activity Relationship Studies

Case Studies and Insights

A detailed structure-activity relationship (SAR) analysis has been conducted on similar fluorinated compounds, revealing that the position and type of substituents significantly impact biological activity. For instance, increasing fluorination in certain positions has been correlated with higher binding affinities to target enzymes, while other positions may lead to decreased activity . Such insights are crucial for optimizing lead compounds in drug discovery.

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Enhances biological activity through improved pharmacokinetics due to fluorination |

| Carbonic Anhydrase Inhibition | Potent inhibitors with varying binding affinities based on substitution patterns |

| Antimicrobial Activity | Potential effectiveness against bacterial strains |

| Structure-Activity Relationships | Insights into how substituent positions affect biological activity |

| Synthesis and Characterization | Multi-step synthetic routes followed by rigorous characterization methods |

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-5-fluoro-2-nitrobenzoic acid

- 4-Bromo-5-fluoro-2-nitrobenzaldehyde

- Methyl 4-bromo-5-fluoro-2-nitrobenzoate

Uniqueness

4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Actividad Biológica

4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide is a sulfonamide compound known for its complex structure and potential biological activities. Its molecular formula is C₁₃H₁₀BrF₂NO₂S, with a molecular weight of 362.19 g/mol. The presence of electronegative halogens (bromine and fluorine) and the sulfonamide functional group suggests significant reactivity and biological potential.

Chemical Structure and Properties

The compound features a sulfonamide group, characterized by the presence of a sulfonyl group (-SO₂-) linked to an amine. The specific arrangement of bromine and fluorine atoms in its structure may influence its interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀BrF₂NO₂S |

| Molecular Weight | 362.19 g/mol |

| CAS Number | 1771972-20-3 |

| Chemical Class | Sulfonamide |

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures often exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamides can effectively inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for structurally similar compounds have been reported, demonstrating notable activity against both Gram-positive and Gram-negative bacteria.

In a comparative study, certain benzenesulfonamides showed MIC values ranging from 6.63 mg/mL to 6.72 mg/mL against Staphylococcus aureus and Escherichia coli, respectively . While specific data for this compound is limited, its structural similarities suggest it may possess comparable antimicrobial efficacy.

Anti-inflammatory Activity

Sulfonamides are also recognized for their anti-inflammatory properties. For example, in vivo studies have demonstrated that certain sulfonamide derivatives significantly reduce carrageenan-induced paw edema in rat models, indicating their potential as anti-inflammatory agents . Although direct studies on this compound are scarce, its chemical framework suggests it may exhibit similar anti-inflammatory effects.

The biological activity of sulfonamides often involves inhibition of key enzymes or pathways within microbial cells or inflammatory processes. For instance, some sulfonamides act as inhibitors of carbonic anhydrase, which plays a crucial role in various physiological functions. This inhibition can enhance dopaminergic tone and normalize neuroplasticity, potentially contributing to therapeutic effects in neurological conditions .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several benzenesulfonamides, revealing that compounds with similar structures to this compound exhibited significant inhibition against E. coli and S. aureus with MIC values around 6.67 mg/mL .

- Anti-inflammatory Effects : In another investigation, certain benzenesulfonamides were found to inhibit carrageenan-induced edema significantly, with reductions observed at various time points post-administration .

- Structural Activity Relationship (SAR) : Research into the SAR of related compounds has shown that modifications to the sulfonamide structure can enhance biological activity, suggesting that further exploration of this compound could yield valuable insights into optimizing its efficacy .

Propiedades

IUPAC Name |

4-bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF2NO2S/c1-8-2-4-10(15)7-12(8)17-20(18,19)13-5-3-9(14)6-11(13)16/h2-7,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWADFEADXGBRNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.